

2-Fluoro-6-formylpyridine CAS number 208110-81-0

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Compound of Interest

Compound Name: 2-Fluoro-6-formylpyridine

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An In-depth Technical Guide to **2-Fluoro-6-formylpyridine** (CAS: 208110-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.

Physicochemical Properties

Quantitative data for **2-Fluoro-6-formylpyridine** is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.

Property	Value	Source(s)
CAS Number	208110-81-0	[1][2]
Molecular Formula	C ₆ H ₄ FNO	[3][4]
Molecular Weight	125.10 g/mol	[4]
Appearance	Colorless to yellow to brown solid or liquid	[2]
Boiling Point	192.4 ± 20.0 °C (Predicted)	
Density	1.269 ± 0.06 g/cm ³ (Predicted)	
Flash Point	70 °C	[1]
InChI Key	HENWRHPVXMPQNF-UHFFFAOYSA-N	[2][4]
Storage Temperature	2-8 °C, Sealed in dry conditions	[2]

Synthesis

While specific peer-reviewed syntheses for **2-Fluoro-6-formylpyridine** are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[5][6][7] The oxidation of a methylpyridine to a picolinaldehyde is a standard transformation in organic synthesis.

Oxidizing Agent
(e.g., SeO₂, MnO₂)

Solvent (e.g., Dioxane)
Heat



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Caption: Proposed synthesis of **2-Fluoro-6-formylpyridine** via oxidation.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).
- Reagents: Add selenium dioxide (SeO_2 , 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.
- Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield **2-Fluoro-6-formylpyridine**.

Spectroscopic Analysis

Experimental spectra for **2-Fluoro-6-formylpyridine** are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.[8]

^1H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0	d	~2 Hz	H (aldehyde, -CHO)
~8.0	t	~8 Hz	H4 (pyridyl)
~7.8	dd	~8, 2 Hz	H5 (pyridyl)
~7.4	dd	~8, 2 Hz	H3 (pyridyl)

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Coupling (JCF, Hz)	Assignment
~192	small d	C (aldehyde, -CHO)
~165	d, ¹ JCF \approx 240 Hz	C2 (C-F)
~153	d, ³ JCF \approx 15 Hz	C6 (C-CHO)
~140	d, ³ JCF \approx 8 Hz	C4
~122	d, ² JCF \approx 35 Hz	C3
~120	d, ⁴ JCF \approx 4 Hz	C5

Mass Spectrometry (Predicted)

m/z Value	Ion	Notes
125.03	[M] ⁺	Molecular Ion
124.02	[M-H] ⁺	Loss of aldehyde proton
97.03	[M-CO] ⁺	Loss of carbonyl group
96.02	[M-CHO] ⁺	Loss of entire formyl group

FTIR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2850, ~2750	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1710	C=O Stretch	Aldehyde (-CHO)
~1600, ~1470	C=C, C=N Stretch	Aromatic Pyridine Ring
~1250	C-F Stretch	Aryl-Fluoride

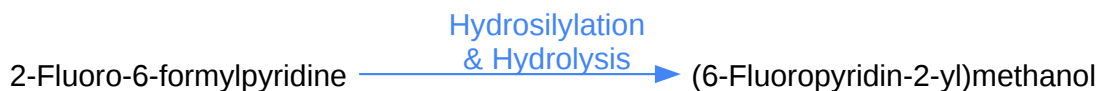
Reactivity and Applications

2-Fluoro-6-formylpyridine is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (S_NAr) under certain conditions.

A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.

Reaction Conditions

- Hydrosilane (e.g., Ph₂SiH₂)
Catalyst (e.g., Mn(I) complex)
Toluene, UV Irradiation
- Basic Hydrolysis (e.g., NaOH)



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Caption: Representative reaction workflow: Reduction of the aldehyde.

Representative Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.^[9]

- Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).
- Reagents: Add anhydrous toluene, followed by **2-Fluoro-6-formylpyridine** (1.0 eq) and diphenylsilane (Ph_2SiH_2 , 1.5 eq).
- Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.
- Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.

Safety and Handling

2-Fluoro-6-formylpyridine should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[2]
Precautionary Statements	P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.	[2]
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, lab coat.	
Storage	Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.	[2]

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